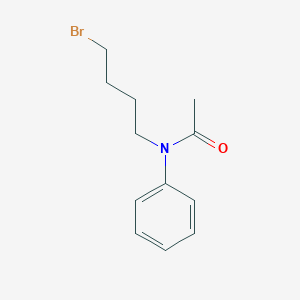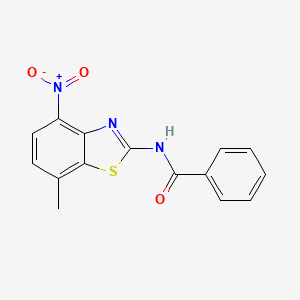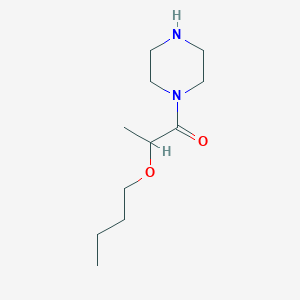
N-(4-bromobutyl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromobutyl)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromobutyl group attached to the nitrogen atom of the phenylacetamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobutyl)-N-phenylacetamide typically involves the reaction of phenylacetamide with 1,4-dibromobutane in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is usually carried out in an organic solvent like acetonitrile (MeCN) at elevated temperatures. The general reaction scheme is as follows:
- Dissolve phenylacetamide in acetonitrile.
- Add 1,4-dibromobutane and potassium carbonate to the solution.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the reaction mixture and filter off the precipitated potassium bromide.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromobutyl)-N-phenylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobutyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃-THF).
Major Products Formed
Nucleophilic Substitution: Formation of N-(4-substituted butyl)-N-phenylacetamide derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N-(4-bromobutyl)-N-phenylamine.
Applications De Recherche Scientifique
N-(4-bromobutyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-bromobutyl)-N-phenylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobutyl group can enhance the compound’s ability to penetrate cell membranes, while the phenylacetamide moiety can interact with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-bromobutyl)phthalimide: Similar in structure but contains a phthalimide group instead of a phenylacetamide group.
N-(4-bromobutyl)-N-methylacetamide: Contains a methyl group instead of a phenyl group.
N-(4-bromobutyl)-N-phenylpropionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
N-(4-bromobutyl)-N-phenylacetamide is unique due to the combination of the bromobutyl and phenylacetamide groups, which confer specific chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H16BrNO |
|---|---|
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
N-(4-bromobutyl)-N-phenylacetamide |
InChI |
InChI=1S/C12H16BrNO/c1-11(15)14(10-6-5-9-13)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
Clé InChI |
BVPMUZHZVHXNNK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CCCCBr)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)


![3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole](/img/structure/B13876065.png)
